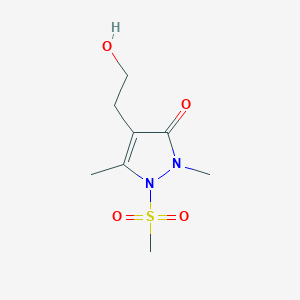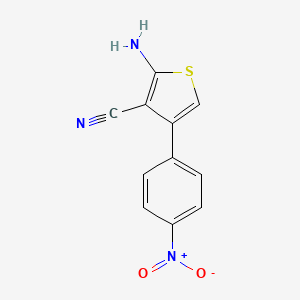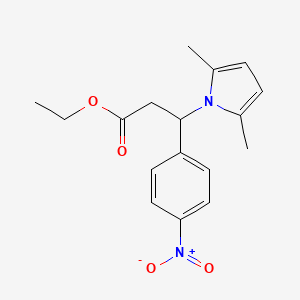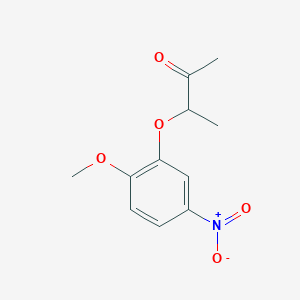![molecular formula C16H21N3OS B3160375 N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide CAS No. 866040-78-0](/img/structure/B3160375.png)
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
描述
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and a hexanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.
Formation of the Hexanamide Moiety: The hexanamide group can be attached through an amidation reaction, where a hexanoic acid derivative reacts with an amine group on the thiazole-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted thiazole or phenyl derivatives.
科学研究应用
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biochemical pathways and molecular interactions involving thiazole derivatives.
作用机制
The mechanism of action of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological molecules . The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexanamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions and applications.
属性
IUPAC Name |
N-[3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-3-4-5-9-15(20)18-13-8-6-7-12(10-13)14-11-21-16(17-2)19-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKUFSUJWOYBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224841 | |
| Record name | N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866040-78-0 | |
| Record name | N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866040-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3,5-bis[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methoxy]benzoate](/img/structure/B3160294.png)
![4-methoxy-3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methoxy)benzenecarbaldehyde](/img/structure/B3160299.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate](/img/structure/B3160302.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160319.png)




![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160360.png)

![Ethyl 1-[5-(2,2-dicyanovinyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B3160379.png)
![Ethyl 2-methyl-6-[3-(trifluoromethyl)phenyl]nicotinate](/img/structure/B3160386.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3160389.png)

